diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to nitration to introduce the nitrophenyl group. The final step involves the esterification of the carboxyl groups using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Aminophenyl derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins, affecting their function. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Diethyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3,5-dicarboxylate: Contains a methyl group instead of a nitro group, affecting its chemical properties.
Uniqueness
Diethyl 4-amino-1-(4-nitrophenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 4-amino-1-(4-nitrophenyl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-3-24-14(20)12-11(16)13(15(21)25-4-2)18(17-12)9-5-7-10(8-6-9)19(22)23/h5-8H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMYGNTWOFQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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